

# protocols for assessing colistin synergy with other antibiotics

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## Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

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## Application Notes and Protocols for Assessing Colistin Synergy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of **colistin** with other antibiotics against multidrug-resistant bacteria. The following sections outline the principles, methodologies, and data interpretation for the most common *in vitro* synergy testing methods: the checkerboard assay and the time-kill assay.

## Introduction

The rise of multidrug-resistant Gram-negative bacteria has led to the reintroduction of **colistin** as a last-resort therapeutic option. However, the increasing reports of **colistin** resistance and its potential for toxicity necessitate strategies to optimize its efficacy. Combination therapy, where **colistin** is used in conjunction with other antibiotics, has emerged as a promising approach to enhance its antibacterial activity, reduce the required dosage, and potentially prevent the development of resistance.<sup>[1][2][3][4]</sup>

The primary mechanism behind **colistin**'s synergistic potential lies in its ability to disrupt the outer membrane of Gram-negative bacteria. By binding to and displacing divalent cations from the lipopolysaccharide (LPS) layer, **colistin** increases the permeability of the outer membrane.

This disruption facilitates the entry of other antibiotics that would otherwise be excluded, allowing them to reach their intracellular targets and exert their antimicrobial effects.<sup>[5]</sup>

This document provides standardized protocols for in vitro synergy testing to aid researchers in the systematic evaluation of **colistin**-based antibiotic combinations.

## Data Presentation: Summary of Colistin Synergy

The following tables summarize the synergistic interactions of **colistin** with various antibiotics against common multidrug-resistant pathogens, as determined by the checkerboard method (Fractional Inhibitory Concentration Index - FICI) and time-kill assays.

### Table 1: Colistin Synergy Determined by Checkerboard Assay (FICI)

Pathogen	Antibiotic Combination	FICI Range	Interpretation
Acinetobacter baumannii	Colistin + Vancomycin	≤0.5	Synergy
Acinetobacter baumannii	Colistin + Rifampin	≤0.5	Synergy
Acinetobacter baumannii	Colistin + Meropenem	≤0.5	Synergy
Acinetobacter baumannii	Colistin + Imipenem	≤0.5	Synergy
Acinetobacter baumannii	Colistin + Ceftazidime	≤0.5	Synergy
Acinetobacter baumannii	Colistin + Aztreonam	≤0.5	Synergy
Pseudomonas aeruginosa	Colistin + Rifampin	Indifference to Synergy	Strain-dependent synergy
Pseudomonas aeruginosa	Colistin + Ceftazidime- Avibactam	Additive to Synergy	Synergy observed against CZA-resistant isolates
Klebsiella pneumoniae	Colistin + Rifampin	≤0.5	Synergy
Klebsiella pneumoniae	Colistin + Meropenem	≤0.5	Synergy
Klebsiella pneumoniae	Colistin + Tigecycline	Indifference to Synergy	Synergy observed in some isolates
Klebsiella pneumoniae	Colistin + Levofloxacin	≤0.5	Synergy
Klebsiella pneumoniae	Colistin + Amikacin	≤0.5	Synergy

Escherichia coli	Colistin + Meropenem	Additive to Synergy	Synergy observed in a subset of isolates
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Note: FICI  $\leq$  0.5 indicates synergy; 0.5  $<$  FICI  $\leq$  4 indicates no interaction (additive or indifference); FICI  $>$  4 indicates antagonism. The interpretation of results can be strain-dependent.

**Table 2: Colistin Synergy Determined by Time-Kill Assay**

Pathogen	Antibiotic Combination	Observation	Interpretation
Acinetobacter baumannii	Colistin + Vancomycin	$\geq 2$ log10 CFU/mL decrease vs most active single agent	Synergy
Acinetobacter baumannii	Colistin + Rifampin	$\geq 2$ log10 CFU/mL decrease vs most active single agent	Synergy
Acinetobacter baumannii	Colistin + Meropenem	$\geq 2$ log10 CFU/mL decrease vs most active single agent	Synergy
Pseudomonas aeruginosa	Colistin + Rifampin	$\geq 2$ log10 CFU/mL decrease vs most active single agent	Synergy
Klebsiella pneumoniae	Colistin + Meropenem	Regrowth prevention at 24h and 48h	Synergy

Note: Synergy in a time-kill assay is typically defined as a  $\geq 2$  log10 decrease in CFU/mL between the combination and its most active constituent at a specific time point (e.g., 24 hours).

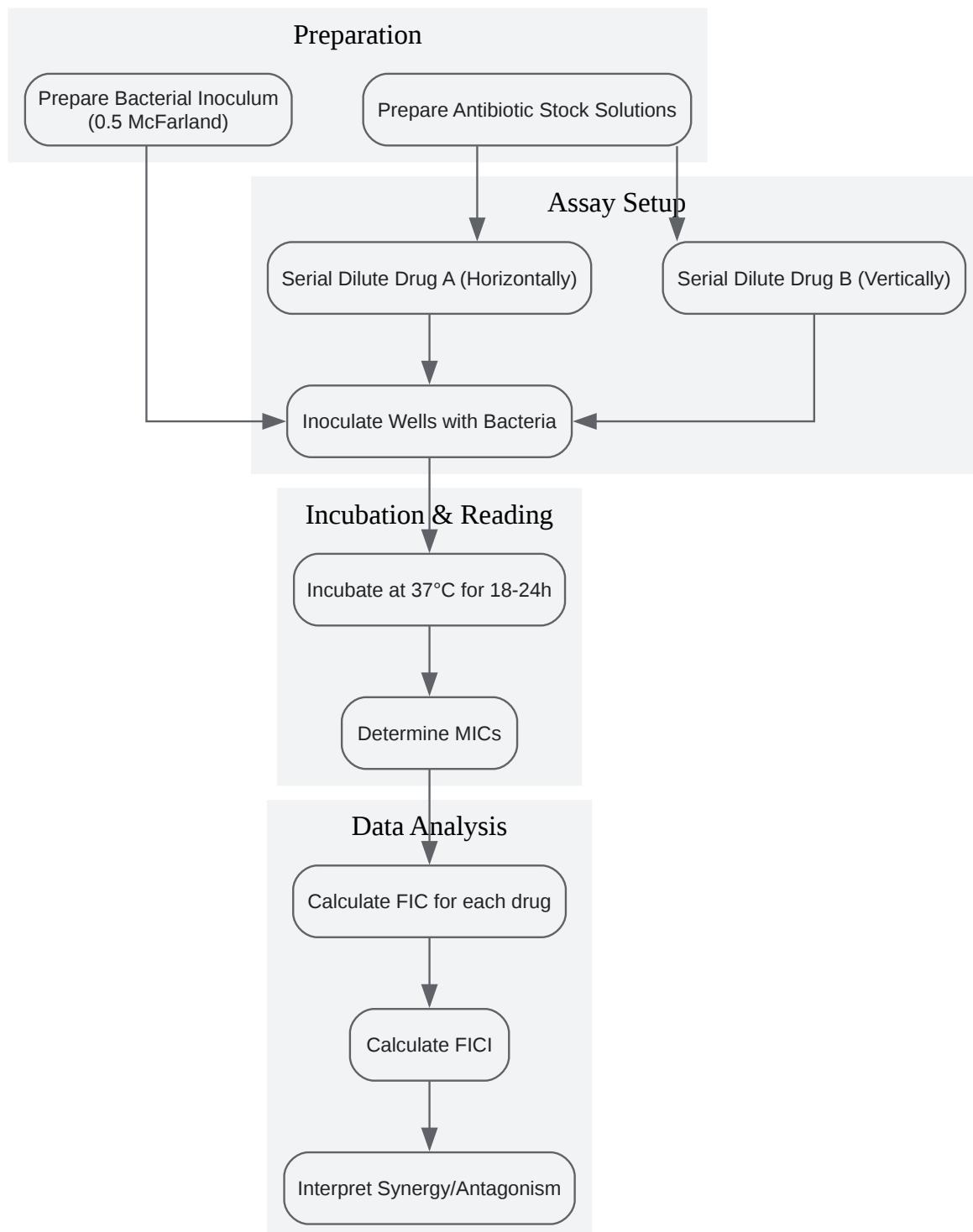
## Experimental Protocols

### Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the in vitro interaction between two antimicrobial agents.

- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial suspension equivalent to a 0.5 McFarland standard
- Stock solutions of **colistin** and the partner antibiotic
- Multichannel pipette
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for spectrophotometric reading)
- Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Prepare Antibiotic Dilutions:
  - In a 96-well plate, prepare serial twofold dilutions of **colistin** horizontally (e.g., across columns 1-10) in CAMHB.
  - Prepare serial twofold dilutions of the partner antibiotic vertically (e.g., down rows A-G) in CAMHB.
  - The final plate should contain a grid of wells with varying concentrations of both antibiotics.
  - Include control wells for each antibiotic alone (to determine the Minimum Inhibitory Concentration - MIC), as well as a growth control (no antibiotic) and a sterility control (no bacteria).

- Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100  $\mu$ L).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Interpretation:
  - Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
  - Calculate the FIC for each drug:
    - $FIC\text{ of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
    - $FIC\text{ of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - Calculate the FICI:  $FICI = FIC\text{ of Drug A} + FIC\text{ of Drug B}.$
  - Interpret the results as follows:
    - Synergy:  $FICI \leq 0.5$
    - No interaction (Additive or Indifference):  $0.5 < FICI \leq 4.0$
    - Antagonism:  $FICI > 4.0$

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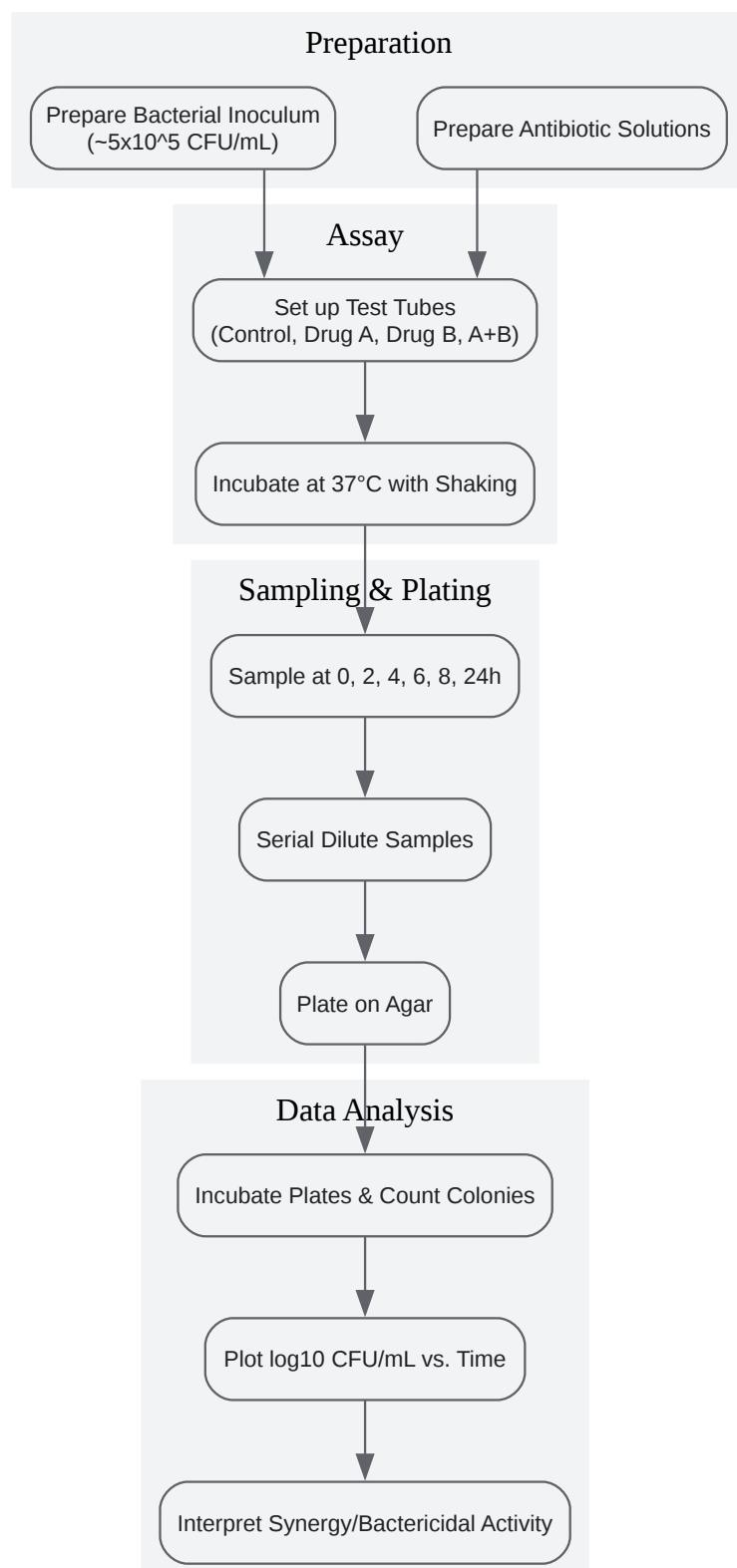
### Checkerboard Assay Workflow

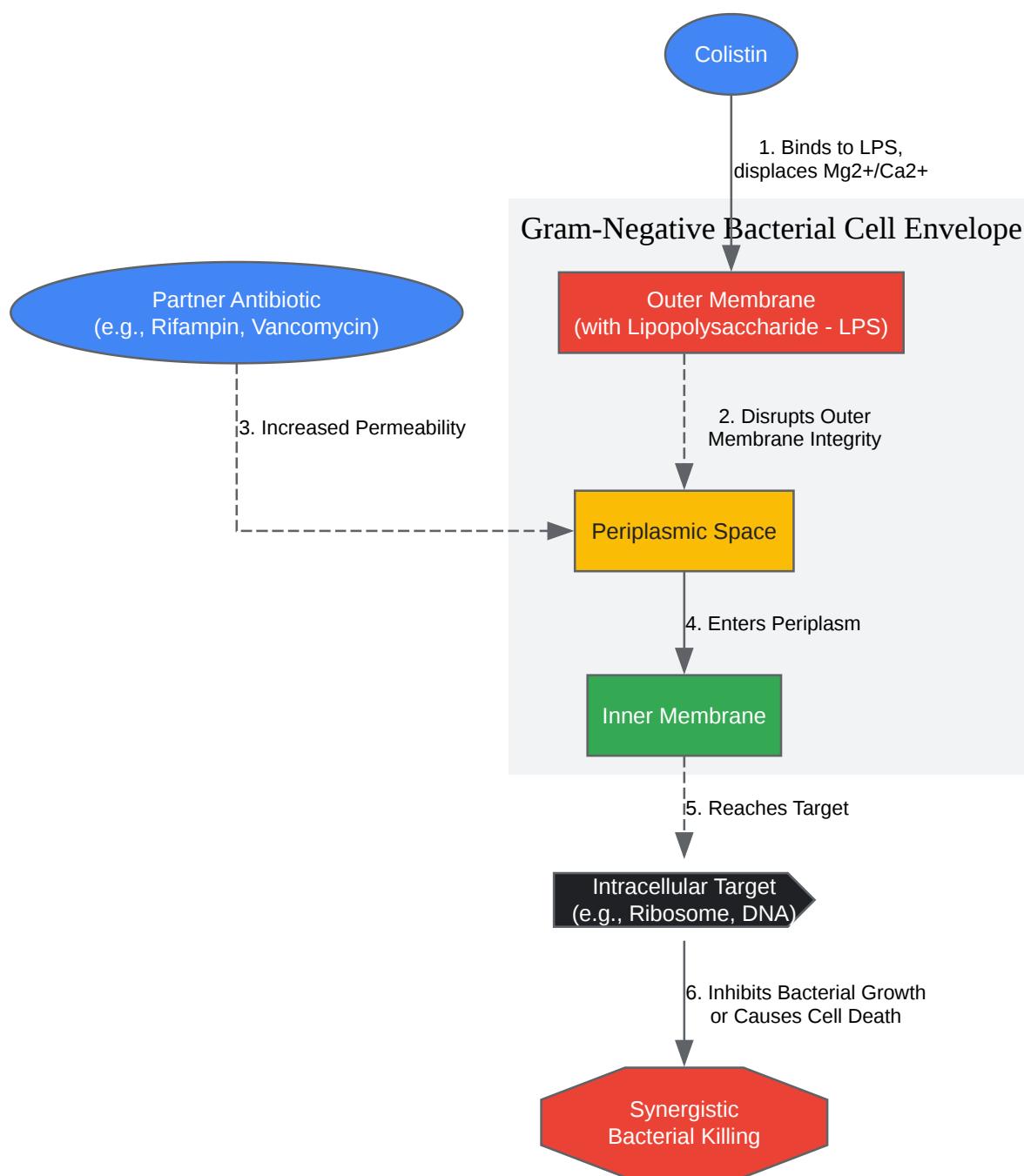
## Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

- Sterile culture tubes or flasks
- CAMHB
- Bacterial suspension equivalent to a 0.5 McFarland standard
- Stock solutions of **colistin** and the partner antibiotic
- Shaking incubator (37°C)
- Sterile saline for serial dilutions
- Agar plates for colony counting
- Spectrophotometer (optional)
- Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB to a starting density of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Set up Test Conditions: Prepare culture tubes or flasks with the following conditions:
  - Growth control (no antibiotic)
  - **Colistin** alone at a specific concentration (e.g., 0.5x MIC, 1x MIC)
  - Partner antibiotic alone at a specific concentration
  - **Colistin** and the partner antibiotic in combination
- Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting:

- Perform serial tenfold dilutions of each aliquot in sterile saline.
- Plate the dilutions onto agar plates.
- Incubate the plates for 18-24 hours at 37°C.
- Count the number of colonies (CFU/mL) for each time point and condition.
- Data Interpretation:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy: A  $\geq 2$  log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at a specific time point.
  - Bactericidal activity: A  $\geq 3$  log<sub>10</sub> decrease in CFU/mL from the initial inoculum.
  - Indifference:  $< 2$  log<sub>10</sub> change in CFU/mL between the combination and the most active single agent.
  - Antagonism: A  $> 2$  log<sub>10</sub> increase in CFU/mL between the combination and the least active single agent.



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